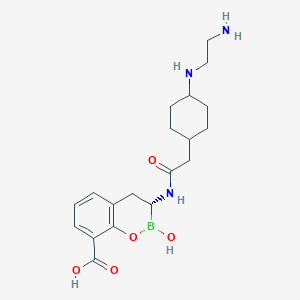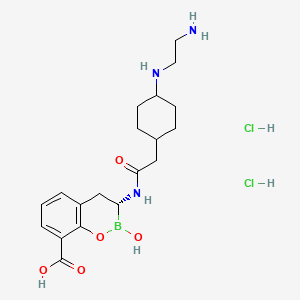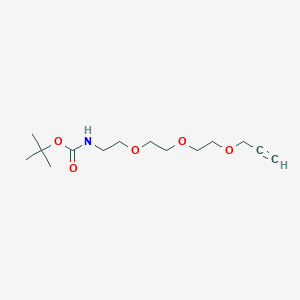
叔丁氧羰基-N-酰胺-聚乙二醇3-炔丙基
描述
t-Boc-N-Amido-PEG3-propargyl: is a polyethylene glycol derivative containing a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
科学研究应用
Chemistry:
Polymer Chemistry: Used as a linker in the synthesis of complex polymers.
Click Chemistry: Facilitates the formation of stable triazole linkages.
Biology and Medicine:
Drug Delivery: The hydrophilic polyethylene glycol spacer enhances solubility and stability of drug molecules.
Bioconjugation: Used in the conjugation of biomolecules for targeted drug delivery.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Nanotechnology: Employed in the synthesis of nanoparticles for various applications.
作用机制
Target of Action
t-Boc-N-Amido-PEG3-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can interact with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The compound forms a stable triazole linkage with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction is facilitated by the propargyl group present in the compound . Additionally, the t-Boc protected amine group in the compound can be deprotected under mild acidic conditions to yield a free amine .
Biochemical Pathways
Given its ability to form a stable triazole linkage with azide-bearing compounds, it can be inferred that it may influence pathways involving these compounds .
Pharmacokinetics
The compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
The primary result of the action of t-Boc-N-Amido-PEG3-propargyl is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can potentially alter the function of these targets, depending on their role in cellular processes.
Action Environment
The action of t-Boc-N-Amido-PEG3-propargyl can be influenced by environmental factors such as pH, as the deprotection of the t-Boc protected amine group occurs under mild acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
生化分析
Biochemical Properties
t-Boc-N-Amido-PEG3-propargyl plays a crucial role in biochemical reactions, particularly in the formation of triazole linkages through Click Chemistry. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition of the propargyl group with azide-bearing compounds . The resulting triazole linkage is highly stable and can be used to conjugate biomolecules such as proteins, peptides, and nucleic acids. The hydrophilic PEG spacer in t-Boc-N-Amido-PEG3-propargyl increases its solubility in aqueous media, enhancing its compatibility with biological systems .
Molecular Mechanism
At the molecular level, t-Boc-N-Amido-PEG3-propargyl exerts its effects through the formation of stable triazole linkages with azide-bearing biomolecules. This reaction is catalyzed by copper ions, which facilitate the cycloaddition of the propargyl group with the azide group. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation . The t-Boc group can be removed under mild acidic conditions to yield a free amine, which can further interact with other biomolecules through amide bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-N-Amido-PEG3-propargyl can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation . The removal of the t-Boc group under acidic conditions can lead to the formation of free amines, which may have different reactivity and stability profiles. Long-term studies have shown that t-Boc-N-Amido-PEG3-propargyl can maintain its activity and functionality in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of t-Boc-N-Amido-PEG3-propargyl in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, t-Boc-N-Amido-PEG3-propargyl can cause adverse effects such as cytotoxicity and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .
Metabolic Pathways
t-Boc-N-Amido-PEG3-propargyl is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that cleave the t-Boc group, yielding free amines that can further participate in biochemical reactions . Additionally, the PEG moiety can influence metabolic flux by altering the solubility and distribution of metabolites within the cell .
Transport and Distribution
Within cells and tissues, t-Boc-N-Amido-PEG3-propargyl is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its distribution in aqueous environments . The compound can accumulate in specific cellular compartments, depending on its interactions with transport proteins and other biomolecules .
Subcellular Localization
t-Boc-N-Amido-PEG3-propargyl exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the removal of the t-Boc group can expose amine groups that interact with specific cellular components, directing the compound to particular subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis begins with the esterification of N-tert-butoxycarbonyl-3-aminopropionic acid with activated polyethylene glycol to form N-acyl-protected polyethylene glycol.
Nucleophilic Substitution Reaction: The tert-butoxycarbonyl group is introduced to protect the amine group.
Introduction of Propargyl Group: The propargyl group is introduced via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods: The industrial production of t-Boc-N-Amido-PEG3-propargyl involves large-scale esterification and substitution reactions under controlled conditions to ensure high purity and yield. The process includes:
Reaction Monitoring: Using techniques like high-performance liquid chromatography to monitor the reaction progress.
Purification: Employing methods such as column chromatography to purify the final product.
化学反应分析
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection Reaction: The t-Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions.
Mild Acids: Such as trifluoroacetic acid for deprotection of the t-Boc group.
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Obtained after deprotection of the t-Boc group.
相似化合物的比较
t-Boc-N-Amido-PEG10-propargyl: Contains a longer polyethylene glycol spacer, providing greater solubility and flexibility.
t-Boc-N-Amido-PEG9-propargyl: Similar structure but with a different polyethylene glycol length.
t-Boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group instead of a propargyl group, used for different applications.
Uniqueness:
属性
IUPAC Name |
tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-7-17-9-11-19-12-10-18-8-6-15-13(16)20-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRULGOPBBCYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


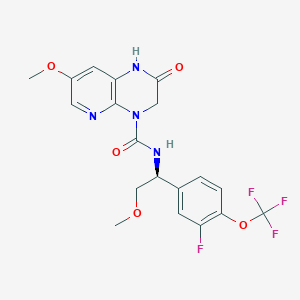
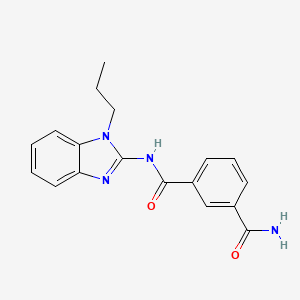
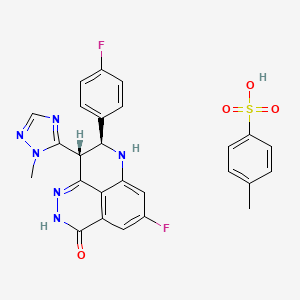
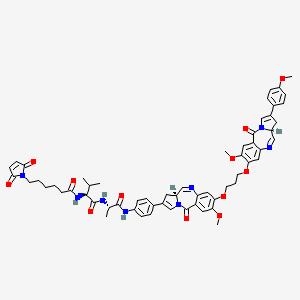
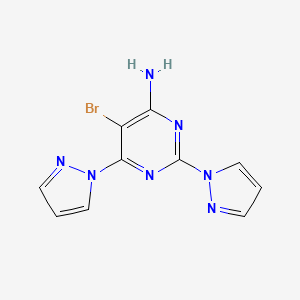

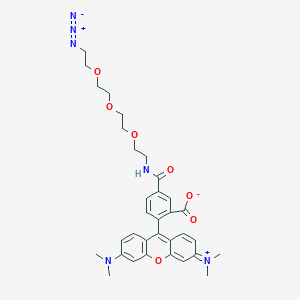
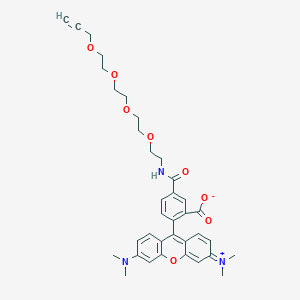
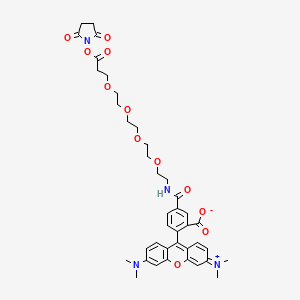


![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
